molecular formula C14H19N B13752867 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine

Cat. No.: B13752867
M. Wt: 201.31 g/mol
InChI Key: PSDYJDFCCPSGPF-UHFFFAOYSA-N
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Description

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is a heterocyclic organic compound with the molecular formula C14H19N It is characterized by a pyridine ring substituted with a 2-ethyl-1-cyclopenten-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine typically involves the reaction of 2-ethyl-1-cyclopenten-1-yl derivatives with pyridine under specific conditions. One common method includes the use of a Grignard reagent, where 2-ethyl-1-cyclopenten-1-yl magnesium bromide reacts with pyridine to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-[1-(2-ethylcyclopenten-1-yl)ethyl]pyridine

InChI

InChI=1S/C14H19N/c1-3-12-7-6-8-13(12)11(2)14-9-4-5-10-15-14/h4-5,9-11H,3,6-8H2,1-2H3

InChI Key

PSDYJDFCCPSGPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1)C(C)C2=CC=CC=N2

Origin of Product

United States

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